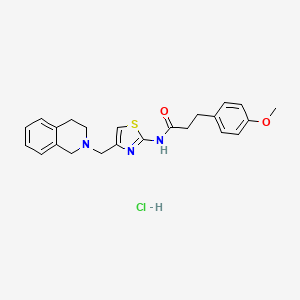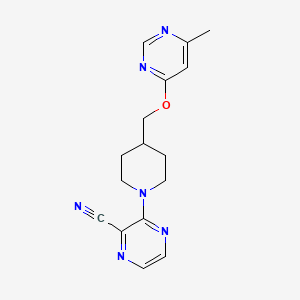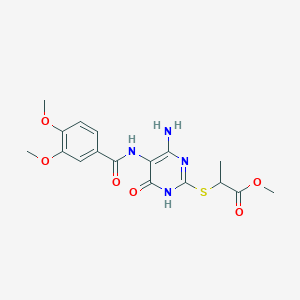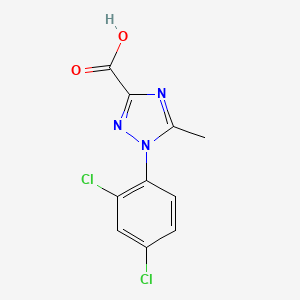![molecular formula C21H20N4O4S B2778093 N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941921-13-7](/img/structure/B2778093.png)
N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)oxalamide” is a novel compound that has been synthesized and characterized for its potential anti-inflammatory properties . It belongs to a series of derivatives synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were determined by various analytical techniques such as IR, 1H, 13C NMR, and mass spectral data .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Screening N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)oxalamide derivatives have been synthesized and characterized, with their antibacterial activities being a primary focus. Uma et al. (2017) synthesized a series of compounds including 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and reported that derivatives with chlorine as a substituent showed higher toxicity against bacteria. Among these, compounds with a methoxy group were the most toxic (Uma et al., 2017).
Photophysical Studies and Temperature-Controlled Fluorescence Switching Kundu et al. (2019) delved into the temperature-dependent fluorescence switching of triphenylamine–benzothiazole derivatives. They observed unusual switching between locally excited (LE) and twisted intramolecular charge-transfer (TICT) state fluorescence in polar solvents. This study highlighted the derivatives' strong fluorescence in nonpolar solvents and weak TICT state fluorescence at room temperature, which enhanced upon increasing temperature. This finding indicates the potential application of these compounds in fluorescence tuning and switching technologies (Kundu et al., 2019).
Anticancer Activity Ravinaik et al. (2021) focused on the synthesis and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. The compounds showed promising anticancer activity against multiple cancer cell lines, with some derivatives exhibiting better activity than the reference drug, etoposide. This highlights the potential therapeutic applications of these compounds in cancer treatment (Ravinaik et al., 2021).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Pharmacokinetics
Benzothiazole derivatives have been known to exhibit potent anti-tubercular activity both in vitro and in vivo .
Result of Action
Benzothiazole derivatives have been known to exhibit potent anti-tubercular activity .
Eigenschaften
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-29-16-10-9-13(12-15(16)25-11-5-4-8-18(25)26)22-19(27)20(28)24-21-23-14-6-2-3-7-17(14)30-21/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOMURBGZZOYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide](/img/structure/B2778012.png)


![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778017.png)




![(E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2778023.png)
![ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2778024.png)


![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2778029.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone](/img/structure/B2778030.png)